molecular formula C9H13N3O3S B1314320 Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate CAS No. 79525-85-2

Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate

Cat. No.: B1314320
CAS No.: 79525-85-2
M. Wt: 243.29 g/mol
InChI Key: GXYMIJYDHVSXNC-UHFFFAOYSA-N
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Description

Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate is a chemical compound built on the 1,3,4-thiadiazole scaffold, a heterocyclic system known for its significant potential in medicinal chemistry and drug discovery . The 1,3,4-thiadiazole core is characterized by its strong aromaticity, which contributes to great in vivo stability and low toxicity for vertebrates, making it a valuable template for designing bioactive molecules . Furthermore, derivatives of this scaffold can exhibit mesoionic properties, which can enhance their ability to interact strongly with biomolecules and cross cellular membranes, suggesting good bioavailability for research applications . The specific research applications of 1,3,4-thiadiazole derivatives are extensive. They have been investigated as anticonvulsant agents, where they are thought to prevent abnormal neuronal firing in the brain potentially through the GABAA pathway or by acting as carbonic anhydrase inhibitors . This scaffold also shows prominent antimicrobial activity against a range of bacteria and fungi, with some derivatives demonstrating efficacy against drug-resistant strains . Additionally, the 2-amino group on the thiadiazole ring, a key feature in this compound, is a highly reactive site that serves as a versatile synthon for the creation of diverse libraries of derivatives for structure-activity relationship (SAR) studies . The propyl side chain in this particular analog may be intended to fine-tune the molecule's lipophilicity, potentially optimizing its interaction with biological targets or its absorption characteristics . As such, this compound is presented as a valuable intermediate for researchers in medicinal chemistry, pharmacology, and organic synthesis who are exploring new therapeutic agents, particularly for central nervous system (CNS) disorders, infectious diseases, and other conditions.

Properties

IUPAC Name

ethyl 2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-3-5-6-11-12-9(16-6)10-7(13)8(14)15-4-2/h3-5H2,1-2H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYMIJYDHVSXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is commonly synthesized by cyclization of thiosemicarbazide derivatives. For example, hydrazides react with carbon disulfide in the presence of a base (e.g., triethylamine) to form dithiocarbamate salts, which upon treatment with methyl chloroformate and subsequent cyclization under acidic conditions (e.g., concentrated sulfuric acid) yield the thiadiazole ring system. This method has been demonstrated to provide good yields (59–86%) of thiadiazole intermediates with various substituents at the 5-position.

Acylation with Ethyl Oxalyl Chloride

The amino group at the 2-position of the thiadiazole ring is acylated with ethyl oxalyl chloride to form the ethyl oxoaminoacetate moiety. This reaction is typically carried out in an anhydrous organic solvent such as dichloromethane at low temperatures (0–5 °C) to control the reaction rate and improve yield and purity. A base such as triethylamine is used to scavenge the hydrochloric acid generated during the reaction.

Workup and Purification

After completion of the acylation, the reaction mixture is washed with aqueous solutions to remove inorganic salts and dried over anhydrous magnesium sulfate. The solvent is then evaporated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization to obtain the pure ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Formation of thiosemicarbazide Hydrazide + CS2 + triethylamine Room temperature 59–86 Formation of dithiocarbamate salt
Cyclization to thiadiazole Concentrated H2SO4 Mild heating >70 Acid-promoted ring closure
Acylation Ethyl oxalyl chloride + triethylamine in DCM 0–5 °C High (not specified) Low temperature to avoid side reactions
Workup and purification MgSO4 drying, solvent evaporation, chromatography Ambient - Purification to isolate pure compound

Research Findings and Notes

  • The reaction temperature during acylation is critical to maintain product integrity and avoid decomposition; low temperatures are preferred.
  • The acylation step is sensitive to moisture; anhydrous conditions are essential.
  • Protecting groups on amino substituents can be used if necessary, but for the propyl-substituted thiadiazole amine, direct acylation is feasible.
  • The use of triethylamine as a base is standard to neutralize HCl formed during acylation.
  • The overall synthetic route is efficient and amenable to scale-up, with moderate to high yields reported for each step.

Chemical Reactions Analysis

Types of Reactions

Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate (CAS: 510763-27-6)

  • Molecular Formula : C₈H₁₂N₃O₃S (MW: 243.28 g/mol).
  • Key Difference : The propyl group in the target compound is replaced with an isopropyl substituent, resulting in identical molecular weight but altered steric and electronic properties.

Ethyl 2-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-2-oxo-acetate (CAS: 79525-87-4)

  • Molecular Formula : C₁₀H₁₅N₃O₃S (MW: 257.31 g/mol).
  • Key Difference : The isobutyl group increases hydrophobicity and molecular weight compared to the propyl analogue.

Ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate (CAS: 600147-82-8)

  • Molecular Formula : C₁₄H₁₄ClN₃O₄S (MW: 355.80 g/mol).

Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic Acid (CAS: 83244-83-1)

  • Molecular Formula : C₇H₉N₃O₃S (MW: 215.23 g/mol).
  • Key Difference : Absence of the ethyl ester group results in a carboxylic acid functionality, altering solubility and reactivity.

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Density (g/cm³) pKa Purity
Ethyl oxo[(5-propyl-...)acetate (107811-08-5) 243.28 - - 95%
Ethyl [(5-isopropyl-...)acetate (510763-27-6) 243.28 - - Discontinued
Ethyl ({5-[(4-chlorophenoxy)methyl]-...}acetate (600147-82-8) 355.80 1.475±0.06 5.58±0.50 -
Oxo[(5-propyl-...)acetic Acid (83244-83-1) 215.23 - - Discontinued

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name & CAS Substituent on Thiadiazole Functional Group Molecular Formula MW (g/mol)
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate (107811-08-5) Propyl Ethyl ester C₉H₁₃N₃O₃S 243.28
Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate (510763-27-6) Isopropyl Ethyl ester C₈H₁₂N₃O₃S 243.28
Ethyl 2-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-2-oxo-acetate (79525-87-4) Isobutyl Ethyl ester C₁₀H₁₅N₃O₃S 257.31
Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic Acid (83244-83-1) Propyl Carboxylic acid C₇H₉N₃O₃S 215.23

Research Findings and Challenges

  • Synthetic Challenges : Discontinuation of several analogues (e.g., CAS 510763-27-6) highlights scalability or stability issues in production.
  • Discrepancies in CAS Numbers : The target compound is listed under two CAS numbers (107811-08-5 and 79525-85-2), which may indicate registration variants or errors in literature.
  • Computational Insights: Predicted pKa (~5.58) for the chlorophenoxy derivative suggests moderate acidity, relevant for formulation studies.

Biological Activity

Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate, with the molecular formula C₉H₁₃N₃O₃S, is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields.

Overview of the Compound

This compound is characterized by its unique structure featuring a 1,3,4-thiadiazole ring. This structure is significant as thiadiazole derivatives are known for their various biological activities including antimicrobial and anticancer properties .

Interaction with Biomolecules

The compound exhibits notable interactions with several biomolecules:

  • Binding to Tubulin : this compound binds to α and β tubulin proteins, which are essential for cell division and maintaining structural integrity. This interaction suggests potential applications in cancer therapy by disrupting microtubule dynamics.

Cytotoxic Activity

Research has demonstrated that this compound shows cytotoxic effects on lung carcinoma cells (A-549), indicating its potential as an anti-cancer agent. The cytotoxicity is attributed to its ability to interfere with cellular processes critical for tumor growth.

The molecular mechanism involves:

  • Inhibition of Microtubule Polymerization : By binding to tubulin at its active site, the compound prevents polymerization. This disruption of the microtubule network is crucial for cell division, leading to apoptosis in cancer cells.

Transport and Distribution

This compound is transported within cells via specific transporters. Its distribution in tissues is influenced by interactions with binding proteins and transporters, which determine its localization and accumulation in target sites.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that derivatives of 2-amino-1,3,4-thiadiazole exhibit significant antibacterial and antifungal properties. For example:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Salmonella typhi.
  • Antifungal Activity : It has also shown activity against fungi like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungals .

Case Studies

Several studies have highlighted the biological potential of thiadiazole derivatives:

  • Cytostatic Properties : Research has indicated that 2-amino-1,3,4-thiadiazole derivatives possess cytostatic properties that can be leveraged for developing new anticancer therapies .
  • Antitrypanosomal Activity : Compounds derived from the thiadiazole scaffold have been explored for their efficacy against Trypanosoma species responsible for diseases like Chagas disease .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureCytotoxicity in A-549 cells; antimicrobial
Ethyl oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetateSimilar thiadiazole ringAntimicrobial
Ethyl oxo[(5-methyl-1,3,4-thiadiazol-2-yl)amino]acetateSimilar thiadiazole ringAntifungal

This table illustrates how this compound compares with other compounds within the same class.

Q & A

Q. What are the standard synthetic routes for Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate?

The synthesis typically involves cyclization of precursors such as 2-amino-1,3,4-thiadiazole derivatives with ethyl oxoacetate. A common method includes refluxing 5-propyl-1,3,4-thiadiazol-2-amine with ethyl chloroacetate in the presence of a base (e.g., NaOH) to facilitate nucleophilic substitution and esterification. Reaction optimization often requires inert conditions to prevent side reactions like oxidation .

Q. How is the compound characterized post-synthesis?

Characterization employs NMR (¹H/¹³C), IR spectroscopy (to confirm carbonyl and amide groups), and mass spectrometry (for molecular weight validation). For crystallographic confirmation, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended to resolve structural ambiguities .

Q. What are the primary biological targets of this compound?

The compound interacts with neuronal GABAA receptors , enhancing chloride ion influx to inhibit neuronal firing, which underpins its anticonvulsant activity. Additional studies suggest binding to α/β-tubulin proteins, disrupting microtubule dynamics in cancer cells .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature : Reflux (~80–100°C) balances reaction rate and byproduct suppression.
  • Catalysts : Lewis acids (e.g., ZnCl2) may accelerate cyclization.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from thiadiazole byproducts .

Q. What strategies resolve contradictions in spectral data interpretation?

  • Use 2D-NMR (COSY, HSQC) to assign overlapping proton signals in the thiadiazole ring.
  • Compare experimental XRD bond lengths/angles with computational models (DFT) to validate stereochemistry.
  • Cross-validate IR carbonyl peaks (1700–1750 cm⁻¹) with calculated vibrational frequencies .

Q. How does structural modification influence bioactivity?

ModificationImpact on ActivityReference
Propyl chain elongation Increased lipophilicity enhances blood-brain barrier penetration for CNS targets
Ester-to-acid hydrolysis Improved tubulin binding affinity but reduced oral bioavailability
Thiadiazole → oxadiazole substitution Alters GABA receptor selectivity and metabolic stability

Q. What mechanisms explain its stability under varying pH conditions?

The ester group is prone to hydrolysis in acidic/basic media, but the thiadiazole ring’s electron-withdrawing effects stabilize the amide bond. Degradation studies (HPLC-MS) show major breakdown products include oxoacetic acid and 5-propyl-1,3,4-thiadiazol-2-amine .

Q. How can computational modeling guide derivative design?

  • Docking studies (AutoDock Vina) predict binding poses at GABAA or tubulin active sites.
  • QSAR models correlate substituent electronegativity with anticonvulsant ED50 values.
  • MD simulations assess conformational flexibility of the propyl sidechain in hydrophobic pockets .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based cytotoxicity assays).
  • Purity thresholds : HPLC purity >98% minimizes off-target effects from synthetic byproducts.
  • Species-specific responses : Compare rodent vs. human neuronal cell line data .

Q. Why do crystallographic data sometimes conflict with computational geometries?

  • Crystal packing forces may distort bond angles versus gas-phase DFT calculations.
  • Thermal motion in XRD (modeled via ADPs) can mask true bond lengths. Validate with neutron diffraction or low-temperature XRD .

Methodological Resources

  • Structural Refinement : Use SHELXL for high-resolution crystallography .
  • Spectral Libraries : PubChem (CID 83244-83-1) provides reference NMR/IR data .
  • Toxicity Screening : EPA DSSTox (DTXSID001194488) offers preliminary hazard profiles .

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